o-Tolidine sulfone
Overview
Description
O-Tolidine sulfone, also known as 2,8-Dimethyldibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide, is a chemical compound with the molecular formula C14H14N2O2S . It is used in biomedical applications and has shown potential as a remedy for various dermal afflictions . It also exhibits antimicrobial properties, particularly against Staphylococcus aureus .
Synthesis Analysis
The synthesis of sulfones, including o-Tolidine sulfone, often involves the oxidation of sulfides . For instance, sulfides can be oxidized with hydrogen peroxide, catalyzed by tantalum carbide, to produce the corresponding sulfoxides . Niobium carbide can also be used as a catalyst to efficiently produce the corresponding sulfones .Molecular Structure Analysis
The molecular structure of o-Tolidine sulfone consists of a dibenzothiophene core with two amine groups and two methyl groups attached . The sulfur atom in the dibenzothiophene core is doubly oxidized, forming a sulfone group .Physical And Chemical Properties Analysis
O-Tolidine sulfone is a solid compound with a molecular weight of 274.34 . It has a density of 1.4±0.1 g/cm³ and a boiling point of 579.7±50.0 °C at 760 mmHg . Its vapor pressure is 0.0±1.6 mmHg at 25°C, and it has a flash point of 304.4±30.1 °C .Scientific Research Applications
Sulfones Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . They have various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers . Sulfones can function as activating, electron-withdrawing substituents in Michael acceptors or as good leaving groups producing a sulfinate anion .
o-Toluidine The substituted aromatic amine o-Toluidine is frequently encountered in electrochemical research . It’s used as a soluble corrosion inhibitor dissolved in aqueous media used in cooling systems . It’s also used as a homomonomer for the formation of intrinsically conducting poly-o-toluidine and as a comonomer in the formation of respective copolymers and their composites . The obtained polymers are suggested as corrosion protection coatings, as active materials in devices for electrochemical energy storage, and as active components in electrochemical sensors .
Sulfones Sulfones are highly versatile building blocks in modern organic chemistry . They find various applications as drugs, agrochemicals, or functional materials . Sulfones can function as activating, electron-withdrawing substituents in Michael acceptors or as good leaving groups producing a sulfinate anion . They also play a pivotal role in the sustainable synthesis of molecules .
o-Toluidine o-Toluidine is frequently used in electrochemical research . It’s used as a soluble corrosion inhibitor dissolved in aqueous media used in cooling systems . It’s also used as a homomonomer for the formation of intrinsically conducting poly-o-toluidine and as a comonomer in the formation of respective copolymers and their composites . The obtained polymers are suggested as corrosion protection coatings, as active materials in devices for electrochemical energy storage, and as active components in electrochemical sensors .
Sulfones Sulfones are highly versatile building blocks in modern organic chemistry . They find various applications as drugs, agrochemicals, or functional materials . Sulfones can function as activating, electron-withdrawing substituents in Michael acceptors or as good leaving groups producing a sulfinate anion . They also play a pivotal role in the sustainable synthesis of molecules .
o-Toluidine o-Toluidine is frequently used in electrochemical research . It’s used as a soluble corrosion inhibitor dissolved in aqueous media used in cooling systems . It’s also used as a homomonomer for the formation of intrinsically conducting poly-o-toluidine and as a comonomer in the formation of respective copolymers and their composites . The obtained polymers are suggested as corrosion protection coatings, as active materials in devices for electrochemical energy storage, and as active components in electrochemical sensors .
Safety And Hazards
O-Tolidine sulfone should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of a spill or leak, all sources of ignition should be removed, and the area should be ventilated .
Future Directions
The synthesis of sulfones, including o-Tolidine sulfone, is an active area of research, with recent developments focusing on more sustainable methods . These include novel procedures based on the selective functionalization of C-H bonds and the fixation of sulfur dioxide . Further studies are needed to explore these emerging technologies and their potential applications.
properties
IUPAC Name |
2,8-dimethyl-5,5-dioxodibenzothiophene-3,7-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-7-3-9-10-4-8(2)12(16)6-14(10)19(17,18)13(9)5-11(7)15/h3-6H,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSPYCPPVCMEBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)S(=O)(=O)C3=C2C=C(C(=C3)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
o-Tolidine sulfone | |
CAS RN |
55011-44-4 | |
Record name | 3,7-Dibenzothiophenediamine, 2,8-dimethyl-, 5,5-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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